N-(2-methoxyphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Description
N-(2-Methoxyphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (hereafter referred to as the target compound) is a quinazolinone derivative featuring a 2-methoxyphenyl acetamide group linked via a sulfanyl bridge to the 4-oxo-3,4-dihydroquinazolin-2-yl scaffold. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The target compound’s structure allows for extensive modifications, making it a focal point for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-23-14-9-5-4-8-13(14)18-15(21)10-24-17-19-12-7-3-2-6-11(12)16(22)20-17/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22) |
InChI Key |
JYOLHCCZHZNJSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile, such as a halogenated acetamide.
Coupling with Methoxyphenyl Group: The final step involves coupling the methoxyphenyl group with the sulfanylacetamide intermediate, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced to dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Variations
The target compound’s analogs differ primarily in:
- Substituents on the phenyl ring (e.g., methoxy, nitro, halogen, sulfamoyl).
- Modifications to the quinazolinone core (e.g., alkylation, arylidene groups).
- Variations in the acetamide side chain (e.g., cyclohexyl, benzyl, naphthyl).
Table 1: Key Structural Analogs and Their Modifications
Physical Properties
- Compound 12 (): Higher melting points correlate with polar substituents (e.g., sulfamoyl groups).
- Molecular Weight : The target compound (C₁₇H₁₅N₃O₃S; ~357 g/mol) is lighter than derivatives like compound 21 (C₂₄H₁₉ClN₂O₂S; 434.94 g/mol) .
Anticancer Activity
- The target compound (analog 39 in ) showed remarkable activity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC₅₀ values <10 µM.
- Compound 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) : Exhibited superior activity over morpholine derivatives (e.g., compound 40), highlighting the importance of the piperidine/pyrrolidine moiety .
Enzyme Inhibition
- hCA I Inhibition : Compound 12 (KI = 548.6 nM) outperformed compound 18 (KI = 2048 nM), emphasizing the role of fluorophenyl vs. fluorobenzyl groups in enhancing binding .
- α-Glucosidase Inhibition: Phenoxy-acetamide derivatives (e.g., 7o–7r) showed moderate activity, suggesting methoxy groups improve solubility but reduce potency .
Antimicrobial Activity
- Compound 12 () : Demonstrated broad-spectrum activity against Gram-positive bacteria, attributed to the 4-sulfamoylphenyl group enhancing membrane penetration .
Structure-Activity Relationship (SAR)
Phenyl Ring Substituents :
- Methoxy Groups : 2-Methoxy (target compound) vs. 4-methoxy (compound 12 in ) affects steric hindrance and electronic effects, influencing receptor binding.
- Halogens : Fluorine at the 4-position (compound 12 in ) enhances hCA I inhibition due to electronegativity.
Quinazolinone Core Modifications: Sulfamoyl Groups (e.g., compound 12 in ) improve antimicrobial activity by increasing hydrophilicity. Thioxothiazolidinone Rings (compound 6f in ) reduce melting points but may decrease bioavailability.
Biological Activity
N-(2-methoxyphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, structural characteristics, and the biological activities reported in various studies.
Synthesis and Structural Characteristics
The compound can be synthesized through reactions involving 2-mercapto-3-phenylquinazolin-4(3H)-one derivatives. These derivatives are known for their potential biological activities, including antimicrobial and antitumor properties. The synthesis typically involves the reaction of quinazolinone derivatives with appropriate acylating agents under controlled conditions to yield the desired amide structure .
Structural Formula
The chemical structure of this compound can be represented as follows:
Biological Activities
The biological activities of this compound include:
1. Antimicrobial Activity
Research indicates that compounds containing the quinazolinone moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-mercaptoquinazolinones have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activity .
2. Antitumor Activity
Several studies have highlighted the antitumor potential of quinazoline derivatives. Specifically, compounds derived from 2-mercaptoquinazolinones have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
3. Anticonvulsant Activity
Some derivatives have been evaluated for their anticonvulsant effects in animal models. The presence of the quinazoline ring is believed to enhance the neuroprotective properties of these compounds, making them candidates for further investigation in epilepsy treatment .
4. Inhibition of Myeloperoxidase (MPO)
Recent studies suggest that certain analogs can inhibit myeloperoxidase activity, which plays a role in inflammatory processes. This inhibition could provide therapeutic avenues for treating autoimmune disorders .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the pharmacological profiles of compounds similar to this compound:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| El-Azab et al., 2013 | 2-Mercaptoquinazolinones | Anticonvulsant | Significant reduction in seizure frequency in animal models. |
| Godhani et al., 2016 | Quinazoline Derivatives | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |
| Deshmukh & Dhongade, 2004 | Quinazoline Compounds | HDL Cholesterol Increase | Enhanced HDL levels in treated subjects compared to controls. |
Q & A
Basic Questions
Q. What are the common synthetic routes for N-(2-methoxyphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions.
Quinazolinone Core Formation : Start with cyclization of anthranilic acid derivatives under acidic conditions (e.g., acetic acid/H₂SO₄) to form the 3,4-dihydroquinazolin-4-one scaffold .
Sulfanyl Acetamide Introduction : React the quinazolinone intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
Methoxyphenyl Functionalization : Couple the sulfanyl acetamide intermediate with 2-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature .
- Optimization Tips :
- Vary catalysts (e.g., DMAP for acylations) to improve yields.
- Monitor reaction progress via TLC or HPLC to minimize side products.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Analytical Techniques :
| Method | Purpose | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm molecular structure | Compare peaks to predicted chemical shifts; assess purity via integration . |
| HPLC-MS | Purity assessment & mass verification | Use C18 columns with acetonitrile/water gradients; ESI+ mode for ionization . |
| FT-IR | Functional group validation | Identify S–H (2550 cm⁻¹), amide C=O (1650–1700 cm⁻¹), and quinazolinone C=N (1600 cm⁻¹) stretches . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodology :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to reduce variability .
- SAR Analysis : Systematically modify substituents (e.g., methoxy group position, sulfanyl linker length) to isolate structural contributors to activity .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in in vitro assays) .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to target enzymes?
- Methods :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like dihydrofolate reductase (DHFR). Focus on hydrogen bonding between the quinazolinone core and catalytic residues (e.g., Asp27 in DHFR) .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD/RMSF plots to identify critical binding regions .
QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
Q. How can impurities in the synthesized compound be identified and mitigated?
- Strategies :
- HPLC-PDA : Detect byproducts (e.g., unreacted intermediates) using UV spectra and retention time matching .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to remove hydrophobic impurities .
- Reaction Monitoring : Use in situ FT-IR to track key functional groups and adjust reagent stoichiometry in real time .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Key Factors :
- Solvent Purity : Trace water in DMF can hydrolyze chloroacetamide intermediates, reducing yields .
- Catalyst Activity : Aged EDC may decrease coupling efficiency; use fresh batches or alternative reagents (e.g., DCC) .
- Temperature Control : Exothermic reactions may exceed optimal ranges; employ jacketed reactors for precise thermal management .
Structural Analysis
Q. What crystallographic techniques elucidate the conformational flexibility of this compound?
- X-Ray Crystallography :
- Grow single crystals via slow evaporation in ethyl acetate/hexane.
- Analyze dihedral angles between the methoxyphenyl and quinazolinone moieties to assess planarity (e.g., angles >50° indicate steric hindrance) .
- Identify intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
